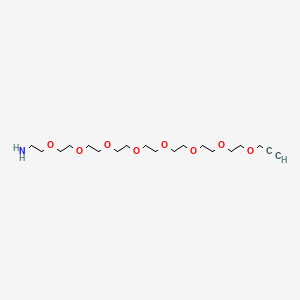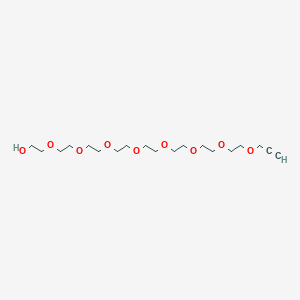
Pyrene maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene maleimide, also known as N-(1-Pyrenyl)maleimide, is a compound with the empirical formula C20H11NO2 . It is a derivative of pyrenebutyric acid that reacts with thiols . Pyrene is a fluorescent hydrocarbon that emits in the blue region . The usefulness of pyrene-containing compounds arises from their ability to form excited-state dimers (excimers) by stacking interaction between excited-state and ground-state monomers .
Synthesis Analysis
Pyrene maleimide has been synthesized and tested with a 4-carbon methylene linker placed between the maleimide and the pyrene (pyrene-4-maleimide), with the aim of increasing the sampling distance for excimer formation . This makes the use of excimer fluorescence simpler and more widespread .Molecular Structure Analysis
The molecular structure of pyrene maleimide involves a pyrene moiety linked to a maleimide group . The structure of this compound allows it to form excited-state dimers (excimers) when two pyrene residues are in close proximity .Chemical Reactions Analysis
Pyrene maleimide is a reagent that reacts with reduced thiols of cysteines . This reaction has been used to assess proximity between specific sites of macromolecules labeled with pyrenes .Physical And Chemical Properties Analysis
Pyrene maleimide is a powder . Its melting point is between 235-237 °C . The compound’s molecular weight is 297.31 .Wissenschaftliche Forschungsanwendungen
1. Fluorescent Sulfhydryl Reagent
Pyrene maleimide, specifically N-(3-pyrene)maleimide, is employed as a fluorescent sulfhydryl reagent. It forms fluorescent adducts with organic compounds and proteins containing sulfhydryl groups. This property is useful for fluorescence polarization studies of high molecular weight proteins and macro-molecules with reactive sulfhydryl groups (Weltman et al., 1973).
2. Studying Protein Structures
Pyrene maleimide is utilized in assessing proximity between specific sites of macromolecules labeled with pyrenes, aiding in structural studies of proteins. A variant with a flexible linker, pyrene-4-maleimide, extends the sampling distance for excimer formation, making the use of excimer fluorescence simpler and more widespread (Niwayama et al., 2011).
3. Fluorescent Cross-Linking Reagent
N-(1-Pyrene)maleimide serves as a fluorescent cross-linking reagent, forming strongly fluorescent adducts with sulfhydryl groups of organic compounds or proteins. It helps in understanding the spatial proximity of sulfhydryl and amino groups in proteins (Wu & Yarbrough, 1976).
4. Probing Nicotinic Acetylcholine Receptor
The compound is used as a probe for the nicotinic acetylcholine receptor (AChR), particularly in studying agonist-induced cation permeability and desensitization processes in AChR-enriched membranes (Clarke & Martinez‐Carrion, 1986).
5. Assessing Protein Spatial Organization
Pyrene maleimide, as a spatially sensitive probe, is used to study the spatial organization of proteins, such as apolipoprotein E3. Its excimer/monomer ratio correlates with the distance between pyrene probes attached to the protein, providing insights into protein conformation and oligomerization (Bains et al., 2012).
6. Fluorescence Probe for Proteins
N-(3-Pyrene)maleimide's role as a fluorescent probe for proteins has been reappraised. While it can be covalently attached to -SH groups, it also adsorbs on hydrophobic areas of proteins, influencing its use as a probe (Lux & Gérard, 1981).
7. Studying Enzyme Modification
Pyrene maleimide is instrumental in studying specific modifications of enzymes, as seen in glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. The distinct reaction behaviors with pyrene maleimide reflect different enzyme properties (Rasched & Bayne, 1982).
8. Monitoring Radiation-Induced Polymerization
N-(1-Pyrene)maleimide has been used to monitor the radiation-induced polymerization of methyl methacrylate, demonstrating a direct correlation between its fluorescence response and monomer conversion (Frahn et al., 2001).
9. Molecular Redox Fluorescence Switch
Pyrene maleimide is part of a molecular redox fluorescence switch, combining its features with other moieties like tetrathiafulvalene. This application highlights its role in temperature-regulated fluorescence modulation (Liu et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Pyrene maleimide has potential applications in a number of fluorescence-based applications due to its ability to form excimers . It can be used to assess proximity between specific sites of macromolecules labeled with pyrenes . Future research may focus on expanding its use in structural studies of proteins and other macromolecules .
Eigenschaften
CAS-Nummer |
1869968-64-8 |
|---|---|
Produktname |
Pyrene maleimide |
IUPAC-Name |
N/A |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)
![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)
